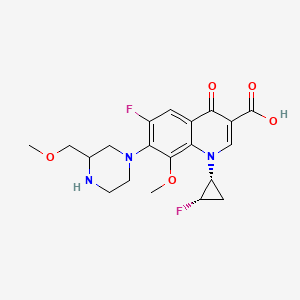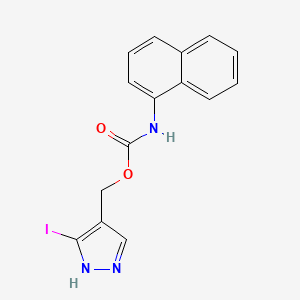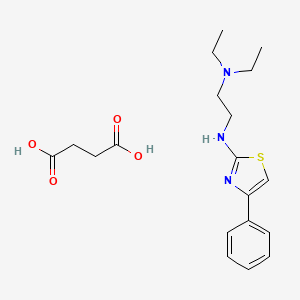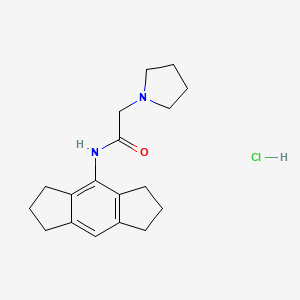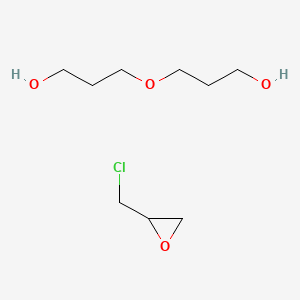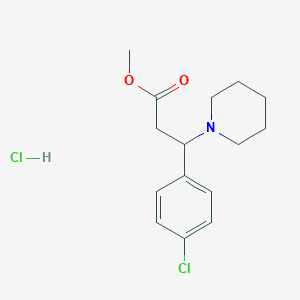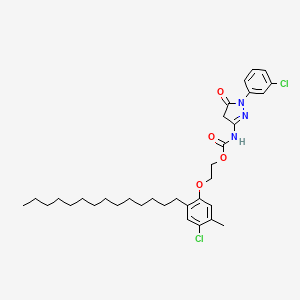
2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a phenoxyethyl group with a pyrazolyl carbamate, which may contribute to its distinctive chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the alkylation of 4-chloro-5-methyl-2-tetradecylphenol with an appropriate ethylating agent under basic conditions to form the phenoxyethyl intermediate.
Synthesis of the Pyrazolyl Carbamate: The next step involves the reaction of 1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole with a suitable carbamoylating agent to form the pyrazolyl carbamate.
Coupling Reaction: Finally, the phenoxyethyl intermediate is coupled with the pyrazolyl carbamate under appropriate conditions, such as the presence of a coupling reagent and a catalyst, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl and pyrazolyl moieties.
Reduction: Reduction reactions may target the carbonyl group in the pyrazolyl ring.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its bioactive moieties.
Medicine
The compound’s potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may be used in the development of new materials or as an additive in formulations requiring specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The phenoxyethyl and pyrazolyl carbamate groups may facilitate binding to these targets, modulating their activity and leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-5-methylphenoxy)ethyl carbamate
- 1-(3-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole
Uniqueness
Compared to similar compounds, 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate stands out due to its extended alkyl chain and combined functional groups, which may confer unique chemical and biological properties. This structural complexity can enhance its interactions with biological targets and increase its versatility in synthetic applications.
Propiedades
Número CAS |
94087-60-2 |
|---|---|
Fórmula molecular |
C33H45Cl2N3O4 |
Peso molecular |
618.6 g/mol |
Nombre IUPAC |
2-(4-chloro-5-methyl-2-tetradecylphenoxy)ethyl N-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C33H45Cl2N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-26-22-29(35)25(2)21-30(26)41-19-20-42-33(40)36-31-24-32(39)38(37-31)28-18-15-17-27(34)23-28/h15,17-18,21-23H,3-14,16,19-20,24H2,1-2H3,(H,36,37,40) |
Clave InChI |
XUAJUKQKJZJNMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1=C(C=C(C(=C1)Cl)C)OCCOC(=O)NC2=NN(C(=O)C2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


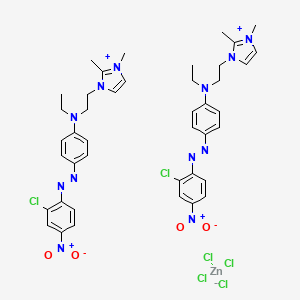

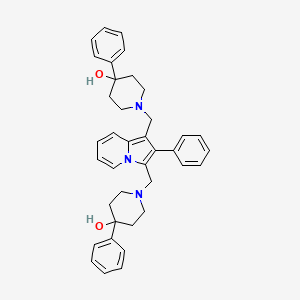
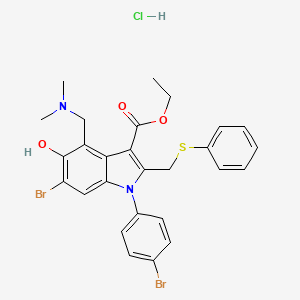

![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
